8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride
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Overview
Description
8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a spirocyclic framework and functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by oxidation and functional group modifications. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes or batch reactions, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's unique properties also make it suitable for industrial applications, such as in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride
Uniqueness: 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride stands out due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit different biological activities, stability, and synthetic versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLLYOAVJPICOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCS2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138129-71-0 |
Source
|
Record name | 8-amino-5lambda6-thiaspiro[3.5]nonane-5,5-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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